![molecular formula C22H22N6O2 B10774619 Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)
Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PMID21939274C1” is a small molecular drug with a molecular weight of 402.4 . It is known for its investigative properties and is used in various scientific research applications. The compound’s structure and properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The preparation of “PMID21939274C1” involves synthetic routes that include specific reaction conditions. The compound can be synthesized through various methods, including one-step, two-step, hydrothermal, and template methods . These methods involve the use of different reagents and conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
“PMID21939274C1” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted products.
Aplicaciones Científicas De Investigación
The compound “PMID21939274C1” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, the compound is investigated for its therapeutic potential in treating various diseases . Additionally, it has applications in the industry, where it is used in the development of new materials and products.
Mecanismo De Acción
The mechanism of action of “PMID21939274C1” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain proteins and enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
“PMID21939274C1” can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with similar molecular weights, functional groups, and chemical reactivity . The uniqueness of “PMID21939274C1” lies in its specific combination of properties, which make it suitable for certain applications that other compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C22H22N6O2 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-(3-cyano-5-quinoxalin-6-ylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H22N6O2/c1-15(2)30-22(29)28-9-7-27(8-10-28)21-17(13-23)11-18(14-26-21)16-3-4-19-20(12-16)25-6-5-24-19/h3-6,11-12,14-15H,7-10H2,1-2H3 |
Clave InChI |
UVINGSLSDLUGKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C3=CC4=NC=CN=C4C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



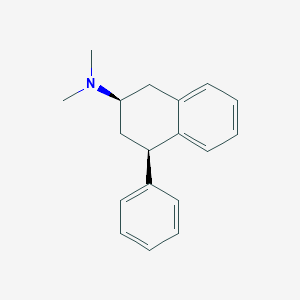
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
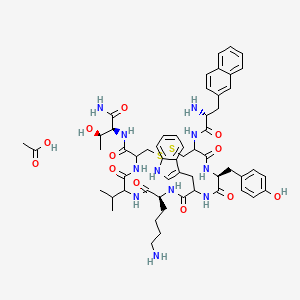
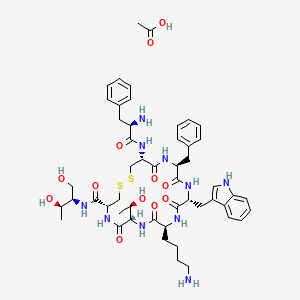
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
![[3H]Dpcpx](/img/structure/B10774584.png)
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)
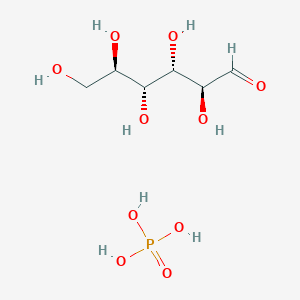
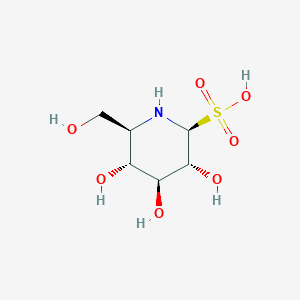
![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)
